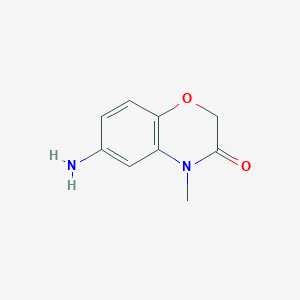

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-amino-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLKSGOSLHFMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377458 | |

| Record name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-43-9 | |

| Record name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one basic properties

An In-depth Technical Guide to the Core Properties and Applications of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Executive Summary

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 103361-43-9) is a bicyclic heterocyclic scaffold belonging to the 1,4-benzoxazin-3-one family. Distinguished by its fused benzene-oxazine ring system, N-methyl substitution, and a reactive primary amine at the C6 position, this compound serves as a critical intermediate in medicinal chemistry. It is widely utilized as a "privileged scaffold" for constructing bioactive libraries targeting kinases (PI3K/mTOR), G-protein coupled receptors (GPCRs), and microbial pathogens.

This guide details the physicochemical profile, validated synthetic pathways, structural characterization, and functionalization strategies for researchers utilizing this core in drug development.

Part 1: Physicochemical Profile[1][2][3][4]

The following data consolidates experimental and predicted properties essential for handling and formulation.

| Property | Value / Description |

| CAS Number | 103361-43-9 |

| IUPAC Name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~-1.0 (Amide oxygen) |

| LogP (Predicted) | 0.8 – 1.2 (Lipophilic, suitable for CNS penetration) |

| H-Bond Donors | 1 (Amino group) |

| H-Bond Acceptors | 3 (Lactam carbonyl, Morpholine oxygen, Amino nitrogen) |

Part 2: Synthetic Framework

The synthesis of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically proceeds through a three-stage workflow starting from commercially available 2-amino-4-nitrophenol. This route ensures high regioselectivity and yield.

Step-by-Step Protocol

1. Cyclization (Formation of the Benzoxazinone Core) [1]

-

Reagents: 2-amino-4-nitrophenol, Chloroacetyl chloride, K₂CO₃ (base).

-

Solvent: Acetone or DMF (anhydrous).

-

Condition: Reflux for 4–6 hours.

-

Mechanism: The phenolic oxygen attacks the alpha-carbon of chloroacetyl chloride, followed by intramolecular amidation to close the lactam ring.

-

Product: 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[2]

2. N-Methylation

-

Reagents: Methyl Iodide (MeI), K₂CO₃ or NaH.

-

Solvent: DMF or Acetone.

-

Condition: Room temperature to 60°C.

-

Critical Control: Stoichiometry must be controlled to prevent over-alkylation, although the amide nitrogen is the primary nucleophile after deprotonation.

-

Product: 4-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one.

3. Nitro Reduction

-

Reagents: H₂ (gas) with Pd/C catalyst OR Iron powder/Ammonium Chloride.

-

Solvent: Ethanol/Water or Methanol.[3]

-

Condition: Hydrogenation at 1 atm or reflux with Fe.

-

Validation: Disappearance of the yellow nitro color indicates conversion to the amino amine.

Synthesis Workflow Diagram

Caption: Three-step synthetic pathway from nitrophenol precursor to final amino-benzoxazinone.

Part 3: Structural Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, researchers should verify the following spectroscopic signatures.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

-

δ 3.32 ppm (s, 3H): N-Methyl group. Diagnostic singlet. Absence indicates failure of Step 2.

-

δ 4.58 ppm (s, 2H): O-CH₂ group. Characteristic singlet for the lactam ring methylene.

-

δ 4.80–5.00 ppm (br s, 2H): NH₂ group. Broad singlet, exchangeable with D₂O.

-

δ 6.30–6.80 ppm (m, 3H): Aromatic protons. Pattern depends on the specific coupling (typically ABX system for 1,2,4-substitution).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 179.2 m/z.

-

Fragmentation: Loss of methyl group (M-15) or carbonyl (M-28) may be observed in hard ionization modes.

Part 4: Reactivity & Derivatization

The C6-amino group acts as the primary handle for diversification, allowing the scaffold to be incorporated into larger bioactive molecules.

Derivatization Logic

-

Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. Common in kinase inhibitor design to extend into the solvent-exposed pocket.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, often used to modulate solubility and metabolic stability.

-

Urea Formation: Reaction with isocyanates to form urea linkages, a pharmacophore often associated with VEGFR or PDGFR inhibition.

Functionalization Diagram

Caption: Divergent synthesis strategies utilizing the C6-amino handle for library generation.

Part 5: Biological Context & Applications[3][7][8]

The 4-methyl-1,4-benzoxazin-3-one core mimics the hydrogen-bonding patterns of nucleobases, making it highly relevant in:

-

Kinase Inhibition: Derivatives have shown potency against PI3K and mTOR pathways. The lactam oxygen and nitrogen can engage in hinge-binding interactions within the ATP-binding pocket [1].

-

Cardiovascular Targets: Substituted benzoxazinones act as non-steroidal Mineralocorticoid Receptor (MR) antagonists, aiding in the treatment of hypertension without the side effects of steroidal drugs [2].

-

Antimicrobial Agents: The core exhibits intrinsic activity against Gram-positive bacteria and certain fungal strains, often enhanced by sulfonamide substitution at the C6 position [3].

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.

-

Handling: Use standard PPE. Avoid inhalation of dust.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 2019.

-

Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one Derivatives as Novel Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Bioorganic & Medicinal Chemistry, 2014.

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one. Molbank, 2024.

-

6-AMINO-4-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE (CAS 103361-43-9) Properties. ChemicalBook.

Sources

The Multifaceted Biological Activities of 1,4-Benzoxazine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,4-benzoxazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of 1,4-benzoxazine derivatives. We delve into the causality behind experimental designs and present detailed protocols for key biological assays. Through the integration of technical data, mechanistic insights, and visual representations of signaling pathways, this guide aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic promise held by this versatile class of compounds.

Introduction: The 1,4-Benzoxazine Scaffold - A Versatile Pharmacophore

1,4-Benzoxazine derivatives are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring with a 1,4-oxazine ring.[1][2] This structural framework provides a unique combination of rigidity and conformational flexibility, allowing for specific interactions with a wide range of biological targets.[1][2] The inherent biological activities of naturally occurring benzoxazinoids, which serve as defense compounds in plants, have inspired the synthesis and evaluation of a vast library of synthetic derivatives.[3][4] These synthetic endeavors have led to the discovery of compounds with potent and selective activities against various pathological conditions, establishing the 1,4-benzoxazine core as a cornerstone in modern drug discovery.[2][5][6]

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has highlighted the potent anticancer properties of 1,4-benzoxazine derivatives against various cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action

One of the key anticancer mechanisms of certain 1,4-benzoxazinone derivatives involves the targeting of the c-Myc oncogene.[8] These compounds have been shown to induce the formation of G-quadruplex structures in the c-Myc gene promoter, which in turn downregulates the expression of c-Myc mRNA.[8] This leads to an inhibition of cancer cell proliferation and migration.[8]

Another critical target for anticancer 1,4-benzoxazine derivatives is the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Specific derivatives have been developed as potent inhibitors of PI3Kα, leading to the suppression of downstream signaling and subsequent inhibition of cancer cell growth.

Furthermore, some derivatives exhibit their anticancer effects by inducing DNA damage and oxidative stress in cancer cells, ultimately triggering apoptotic cell death.

Structure-Activity Relationship (SAR)

The anticancer activity of 1,4-benzoxazine derivatives is significantly influenced by the nature and position of substituents on the benzoxazine core and any appended functionalities. For instance, the introduction of a 1,2,3-triazole moiety has been shown to enhance the cytotoxic effects against breast (MCF-7) and cervical (HeLa) cancer cell lines.[5] Specifically, certain substitutions on the triazole ring have demonstrated a marked increase in anticancer potency.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 1,4-benzoxazine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | MCF-7 (Breast) | 2.27 | [9] |

| 4b | MCF-7 (Breast) | 3.26 | [9] |

| 2b | HCT-116 (Colon) | 4.44 | [9] |

| 4b | HCT-116 (Colon) | 7.63 | [9] |

| 7a | Platelet Aggregation | 10.14 | [10] |

| 7g | Platelet Aggregation | 18.83 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazine derivatives in the appropriate cell culture medium. Remove the overnight medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,4-Benzoxazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4][11] Their development is particularly crucial in the face of rising antimicrobial resistance.

Mechanism of Action

A primary mechanism of antibacterial action for many 1,4-benzoxazine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These essential enzymes are responsible for controlling DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the derivatives disrupt DNA synthesis and repair processes, leading to bacterial cell death. Molecular docking studies have revealed key interactions between the benzoxazine scaffold and the active sites of these enzymes, providing a basis for rational drug design.[3]

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1,4-benzoxazine derivatives is highly dependent on their substitution patterns. For instance, in a series of 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives, the presence of specific aryl amines introduced via sulfonation significantly influenced their activity against E. coli, S. aureus, and B. subtilis.[3] Quantitative structure-activity relationship (QSAR) studies have indicated that shape, VolSurf, and H-bonding properties are critical determinants of antibacterial and antifungal activity.[12]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected 1,4-benzoxazine derivatives, as determined by the zone of inhibition in a disk diffusion assay.

| Compound ID | Escherichia coli (mm) | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Reference |

| 4a | 20 | - | - | [3] |

| 4e | 22 | 20 | 18 | [3] |

| Chloramphenicol | - | - | - | [3] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized procedure for determining the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disk impregnated with a specific concentration of the antimicrobial compound is placed on an agar plate uniformly inoculated with the test bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

-

Disk Application: Aseptically apply paper disks impregnated with the 1,4-benzoxazine derivatives onto the inoculated agar surface. Ensure the disks are placed with sufficient distance between them to prevent overlapping of inhibition zones. Include positive (a known antibiotic) and negative (solvent) control disks.

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and 1,4-benzoxazine derivatives have demonstrated significant anti-inflammatory potential.[4][13] Their mechanisms of action often involve the inhibition of key pro-inflammatory enzymes and signaling pathways.

Mechanism of Action

A key anti-inflammatory mechanism of 1,4-benzoxazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15] COX-2 is responsible for the production of prostaglandins, which are potent mediators of inflammation and pain.[16][17] By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[14]

Furthermore, some derivatives have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS).[18] The interplay between the COX-2 and iNOS pathways is a critical aspect of the inflammatory response.[16][17]

Signaling Pathway: COX-2 and iNOS in Inflammation

The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory mediators and the points of intervention for 1,4-benzoxazine derivatives.

Sources

- 1. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of p-65, COX-2, iNOS and Cytokine Inflammation Signaling Pathway by Purified isoorientin from Oplismenus undulatifolius on Pro-inflammatory Responses [hst-j.org]

- 14. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one structural analogs

Technical Whitepaper: Strategic Engineering of 6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Scaffolds

Introduction: The Pharmacophore Logic

The 1,4-benzoxazin-3-one nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic peptide turns and serve as a bioisostere for quinolinones and coumarins. Within this class, the 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one derivative represents a high-value intermediate.

Its strategic importance lies in three structural features:

-

The N4-Methyl Group: Locks the conformation and improves lipophilicity (LogP) compared to the unsubstituted lactam, often enhancing blood-brain barrier (BBB) penetration and metabolic stability.

-

The C6-Amino Handle: Positioned para to the heterocyclic nitrogen, this group serves as a nucleophilic anchor for late-stage diversification (e.g., amide coupling, sulfonylation) to access Factor Xa inhibitors, thrombin inhibitors, and kinase modulators.

-

The Lactam Core: Provides essential hydrogen bond acceptor (HBA) motifs (carbonyl oxygen) and defines the spatial orientation of the substituents.

This guide details the robust synthesis, structural analog design, and biological utility of this specific scaffold.[1][2]

Synthetic Architecture & Protocols

The synthesis of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is best approached via a scalable, three-step sequence starting from the parent benzoxazinone or aminophenol precursors. The route below prioritizes regiocontrol and yield.

Validated Synthetic Workflow

The most reliable route involves the construction of the core, followed by regioselective nitration, N-alkylation, and reduction.

Step 1: Core Synthesis & Nitration

-

Precursor: 2-aminophenol is cyclized with chloroacetyl chloride to form 2H-1,4-benzoxazin-3(4H)-one.

-

Regioselective Nitration: The lactam nitrogen (NH) activates the aromatic ring. Nitration under standard conditions (HNO3/H2SO4) occurs preferentially at the C6 position (para to the nitrogen), yielding 6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: N4-Methylation

-

Reaction: The 6-nitro intermediate is treated with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Conditions: K2CO3 in DMF or Acetone at 60°C.

-

Critical Control: Base strength must be controlled to avoid ring opening, though the benzoxazinone ring is generally stable.

Step 3: Nitro Reduction

-

Reaction: Reduction of the nitro group to the amine.

-

Method: Pd/C catalytic hydrogenation (cleanest for small scale) or Fe/NH4Cl (chemo-selective if halogens are present).

Visualization of Synthetic Pathway

Figure 1: Step-wise synthetic progression from commodity precursors to the target 6-amino scaffold.

Detailed Experimental Protocol (Step 3: Reduction)

Standard Operating Procedure for the reduction of 4-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one:

-

Setup: Charge a hydrogenation vessel with 4-methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) dissolved in MeOH:THF (1:1 v/v).

-

Catalyst: Add 10 wt% Pd/C (50% wet). Safety: Add under inert nitrogen flow to prevent ignition.

-

Reaction: Purge with H2 gas. Agitate under H2 atmosphere (balloon pressure or 30 psi) at Room Temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or use directly if purity >95% by HPLC.

-

Validation: 1H NMR (DMSO-d6) should show a broad singlet around 4.5-5.0 ppm (NH2) and the disappearance of aromatic protons shifted downfield by the nitro group.

Structural Analog Design (SAR)

To optimize biological activity, the core scaffold can be modified at three vectors. The table below summarizes the SAR implications of these modifications.

Analog Library Strategy

| Position | Modification | Synthetic Reagent | Medicinal Chemistry Impact |

| N4 (Core) | Methyl | MeI | Baseline. Good metabolic stability. |

| N4 | Ethyl / Isopropyl | EtI / iPr-Br | Increases steric bulk; may improve selectivity for hydrophobic pockets (e.g., Thrombin S1). |

| N4 | Benzyl | BnBr | Adds Pi-stacking capability; useful for kinase hinge binding. |

| N4 | Propargyl | Propargyl Bromide | Click-chemistry handle for PROTAC linker attachment. |

| C2 | Dimethyl (gem) | Acetone/CHCl3 (Pre-synthesis) | Thorpe-Ingold Effect. Increases rigidification; blocks metabolic oxidation at C2. |

| C2 | Spiro-cyclopropyl | 1,2-dibromoethane | High metabolic stability; conformational constraint. |

| C6 (Amine) | Sulfonamide | Aryl-SO2Cl | Classic pharmacophore for Factor Xa/Thrombin inhibition. |

| C6 (Amine) | Urea | Isocyanates | H-bond donor/acceptor motif; often improves solubility. |

SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) map highlighting modification vectors.

Biological Applications & Case Studies

The 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold is not merely a building block; it is a bioactive template.

Serine Protease Inhibitors (Thrombin & Factor Xa)

Research by Ilas et al. has demonstrated that the benzoxazin-3-one core serves as an effective S1-S4 pocket binder in thrombin inhibitors.

-

Mechanism: The lactam carbonyl interacts with the oxyanion hole or backbone residues (e.g., Gly216 in Thrombin).

-

Design: The 6-amino group is typically derivatized with a basic moiety (like a benzamidine mimic) to interact with Asp189 in the S1 pocket.

-

Advantage: The 4-methyl group prevents non-productive binding modes and improves oral bioavailability compared to the NH-lactam.

Kinase Inhibition

The scaffold shares electronic similarity with the quinazoline core (found in Gefitinib/Erlotinib).

-

Application: 6-amido derivatives target the ATP-binding hinge region of kinases.

-

Binding: The N4 and C3-Carbonyl can form a donor-acceptor motif with the hinge region amino acids.

Antimicrobial Agents

Trisubstituted benzoxazinones (specifically 6-amino derivatives coupled with lipophilic acids) have shown MIC values comparable to standard antibiotics against S. aureus and P. aeruginosa. The mechanism likely involves inhibition of bacterial DNA gyrase, similar to fluoroquinolones.

References

-

Ilas, J., Tomasic, T., & Kikelj, D. (2008). Novel potent and selective thrombin inhibitors based on a central 1,4-benzoxazin-3(4H)-one scaffold.[3] Journal of Medicinal Chemistry, 51(9), 2863–2867.[3]

-

Hasui, T., et al. (2011). Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists.[3] Journal of Medicinal Chemistry, 54(24), 8616–8631.[3]

-

Heller, G., & Fiesselmann, H. (1902). Über die Umsetzung von Anthranilsäure mit Säurechloriden (Synthesis of benzoxazinones).[4] Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

-

Sigma-Aldrich. Product Specification: 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.

-

Zhang, Y., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12, 12765.

Sources

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one literature review

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of the 6-amino-1,4-benzoxazin-3-one Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 6-amino-1,4-benzoxazin-3-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Due to the limited public data on the specific derivative, 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, this document focuses on the synthesis, chemical properties, and biological activities of the broader class of 6-amino-1,4-benzoxazin-3-one derivatives. The principles and methodologies described herein are directly applicable to the synthesis and evaluation of the N-methylated analog.

Introduction: The 1,4-Benzoxazin-3-one Core in Drug Discovery

The 1,4-benzoxazin-3-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a variety of biologically active compounds. Its rigid, bicyclic nature and the presence of heteroatoms provide a unique three-dimensional arrangement for interacting with biological targets. The introduction of an amino group at the 6-position significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, often enhancing its pharmacological profile. N-alkylation, such as the introduction of a methyl group at the 4-position, can further modulate solubility, metabolic stability, and target engagement.

This guide will delve into the synthetic routes to access this important class of molecules, explore their diverse biological activities, and provide exemplary protocols for their synthesis and characterization.

Synthetic Strategies for 6-amino-1,4-benzoxazin-3-one Derivatives

The construction of the 1,4-benzoxazin-3-one core typically involves the formation of the oxazine ring through intramolecular cyclization. The strategic introduction of the 6-amino substituent is a key consideration in the synthetic design.

General Synthetic Approach: Cyclization of 2-Aminophenols

A common and versatile method for the synthesis of 1,4-benzoxazin-3-ones involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile, followed by cyclization. For 6-amino derivatives, the starting material would be a 2,4-diaminophenol derivative.

A prevalent synthetic route involves the reaction of 2-aminophenols with α-haloacetyl halides, such as chloroacetyl chloride, to form an intermediate that subsequently undergoes intramolecular cyclization to yield the benzoxazinone core. The amino group at the future 6-position is often protected during the initial steps to prevent side reactions.

Caption: Synthetic workflow for 6-amino-1,4-benzoxazin-3-one derivatives.

Exemplary Experimental Protocol: Synthesis of a 6-acylamino-1,4-benzoxazin-3-one Derivative

This protocol is adapted from methodologies reported for the synthesis of similar benzoxazinone structures.

Step 1: Synthesis of 2-(2-chloroacetamido)-4-nitrophenol

-

To a solution of 2-amino-4-nitrophenol (1 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one

-

Dissolve the crude 2-(2-chloroacetamido)-4-nitrophenol in a polar aprotic solvent such as acetone or DMF.

-

Add a base, for instance, potassium carbonate (2-3 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the cyclized product.

Step 3: Reduction to 6-amino-2H-1,4-benzoxazin-3(4H)-one

-

Dissolve the 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) or perform catalytic hydrogenation using Pd/C.

-

If using SnCl2, heat the reaction mixture to 70-80 °C for 2-4 hours.

-

After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield the 6-amino derivative.

Step 4 (Optional): N-methylation to 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

-

To a solution of 6-amino-2H-1,4-benzoxazin-3(4H)-one in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add methyl iodide (MeI) (1.2 eq) and allow the reaction to proceed at room temperature for 2-4 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final N-methylated compound.

Biological Activities and Therapeutic Potential

The 1,4-benzoxazin-3-one scaffold has been explored for a wide range of biological activities. The introduction of an amino group at the 6-position can significantly impact these activities, often by providing a key interaction point with biological targets.

Antimicrobial Activity

Derivatives of 1,4-benzoxazin-3-one have demonstrated notable antimicrobial properties. For instance, certain derivatives have shown activity against a range of bacterial and fungal strains. The mechanism is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Anticancer Activity

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. The 6-amino group can be crucial for interactions within the ATP-binding pocket of kinases or for forming hydrogen bonds with key residues in other protein targets.

Other Therapeutic Areas

The versatility of the 1,4-benzoxazin-3-one scaffold has led to its investigation in other therapeutic areas, including as anti-inflammatory, antiviral, and CNS-active agents. The specific substitution pattern on the aromatic ring and the lactam nitrogen greatly influences the pharmacological profile.

Characterization and Analytical Techniques

The structural elucidation and purity assessment of synthesized 6-amino-1,4-benzoxazin-3-one derivatives are crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the position of substituents and the successful N-methylation.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the lactam carbonyl and the amino group.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.

Future Directions and Conclusion

The 6-amino-1,4-benzoxazin-3-one scaffold remains a promising area for drug discovery. The synthesis of novel derivatives, including the N-methylated analog, and their subsequent biological evaluation could lead to the identification of new therapeutic agents. Further research should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. The development of efficient and scalable synthetic routes will also be critical for their translation into clinical candidates.

References

-

Gaonkar, S. L., & Suhas, R. (2010). Synthesis and antimicrobial studies of some novel 1,4-benzoxazinone derivatives. European Journal of Medicinal Chemistry, 45(8), 3473-3478. [Link]

-

Nevagi, S. A., & Gaonkar, S. L. (2014). Synthesis and biological evaluation of novel 1,4-benzoxazine derivatives. Medicinal Chemistry Research, 23(7), 3346-3356. [Link]

An In-Depth Technical Guide to Enzyme Inhibition Studies of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting enzyme inhibition studies on the novel compound, 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document outlines a strategic and systematic approach to elucidating the enzyme inhibitory profile of this specific compound, thereby paving the way for its potential development as a therapeutic agent. We will delve into the rationale for selecting key enzyme targets, provide detailed, field-tested protocols for a battery of enzymatic assays, and offer robust methodologies for data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to rigorously evaluate the inhibitory potential of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and to generate high-quality, reproducible data.

Introduction: The Therapeutic Potential of Benzoxazinones

The 1,4-benzoxazin-3(4H)-one core is a heterocyclic motif of significant interest in drug discovery. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective activities. Notably, various benzoxazinone derivatives have been reported to exert their effects through the inhibition of specific enzymes. For instance, derivatives of this class have shown inhibitory activity against enzymes such as α-chymotrypsin and human acetylcholinesterase.

Given this precedent, a systematic investigation into the enzyme inhibitory profile of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a logical and promising avenue of research. The presence of an amino group at the 6-position and a methyl group at the 4-position of the benzoxazinone ring system presents a unique chemical entity with the potential for novel enzyme interactions. This guide proposes a tiered screening approach, commencing with enzymes central to inflammatory and neurological pathways, followed by an exploration of other pertinent enzyme families.

Strategic Approach to Enzyme Target Selection

A successful enzyme inhibition study hinges on the rational selection of target enzymes. Based on the known biological activities of structurally related benzoxazinone compounds, we propose a primary screening cascade targeting enzymes implicated in inflammation and neurological disorders.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the enzymatic assays. It is imperative to include appropriate positive and negative controls in each experiment to ensure data integrity.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: COX enzymes are key mediators of inflammation, and their inhibition is a well-established therapeutic strategy.

Methodology: A colorimetric inhibitor screening assay can be employed to measure the peroxidase component of COX enzymes.[1]

Materials:

-

COX-1 (ovine or human) and COX-2 (human) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Arachidonic Acid

-

Test compound: 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

-

Positive control inhibitor (e.g., Indomethacin for non-selective, SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-611 nm

Procedure:

-

Prepare a dilution series of the test compound and positive control in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

-

Add the test compound or control inhibitor to the respective wells.

-

Incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

-

The rate of increase in absorbance is proportional to the COX activity.

15-Lipoxygenase (15-LOX) Inhibition Assay

Rationale: Lipoxygenases are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Methodology: The inhibitory activity against 15-LOX can be determined spectrophotometrically by monitoring the formation of the conjugated diene hydroperoxide from linoleic acid.[2]

Materials:

-

15-Lipoxygenase from soybean

-

Borate buffer (e.g., 0.2 M, pH 9.0)

-

Linoleic acid (substrate)

-

Test compound

-

Positive control inhibitor (e.g., Quercetin)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the test compound and positive control.

-

In a cuvette, mix the borate buffer and the enzyme solution.

-

Add the test compound or control and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid solution.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes.

-

The rate of reaction is calculated from the initial linear portion of the curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.

Methodology: This colorimetric assay is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[3][4]

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Test compound

-

Positive control inhibitor (e.g., Galantamine or Donepezil)

-

96-well microplate and reader (412 nm)

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm kinetically for 10-15 minutes.[3]

-

The rate of the reaction is determined from the slope of the absorbance versus time curve.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Rationale: MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Methodology: A fluorometric assay can be used to measure the hydrogen peroxide produced from the oxidative deamination of the MAO substrate.[5]

Materials:

-

MAO-A and MAO-B enzymes (recombinant human)

-

Assay buffer

-

MAO substrate (e.g., Tyramine)

-

Fluorometric probe (e.g., OxiRed™)

-

Developer/Horseradish Peroxidase

-

Test compound

-

Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well black plate

-

Fluorescence microplate reader (e.g., Ex/Em = 530/590 nm)

Procedure:

-

In a 96-well black plate, add the MAO enzyme (A or B) and the test compound or control.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[6]

-

Prepare a working solution containing the assay buffer, fluorometric probe, developer, and substrate.

-

Add the working solution to each well to start the reaction.

-

Incubate for 45-60 minutes at room temperature, protected from light.[7]

-

Measure the fluorescence intensity.

Matrix Metalloproteinase (MMP) Inhibition Assay

Rationale: MMPs are involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.

Methodology: A fluorescence resonance energy transfer (FRET)-based assay provides a sensitive and continuous method for measuring MMP activity.[8]

Materials:

-

Recombinant MMPs (e.g., MMP-2, MMP-9)

-

Assay buffer

-

FRET-based MMP substrate

-

Test compound

-

Positive control inhibitor (e.g., GM6001)

-

96-well black plate

-

Fluorescence microplate reader

Procedure:

-

Activate the pro-MMP enzyme according to the manufacturer's instructions (if necessary).

-

In a 96-well plate, add the assay buffer, activated MMP enzyme, and the test compound or control.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time. The rate of substrate cleavage is proportional to the enzyme activity.

Protein Kinase Inhibition Assay

Rationale: Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Methodology: A luminescent assay that measures the amount of ATP remaining after the kinase reaction is a common and robust method.[9][10]

Materials:

-

Specific protein kinase of interest

-

Kinase assay buffer

-

ATP

-

Specific kinase substrate (peptide or protein)

-

Test compound

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

96-well white plate

-

Luminometer

Procedure:

-

In a 96-well white plate, add the kinase, substrate, and test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

-

Add the luminescent kinase assay reagent, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate for 10 minutes to stabilize the signal.

-

Measure the luminescence. A higher signal indicates greater inhibition of the kinase.

Data Analysis and Interpretation

Calculation of Percentage Inhibition and IC50 Determination

The percentage of enzyme inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11] It is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage inhibition against the logarithm of the inhibitor concentration. The resulting sigmoidal dose-response curve is then fitted to a suitable equation (e.g., four-parameter logistic regression) to determine the IC50 value.[11]

| Parameter | Description |

| Test Compound Concentrations | Typically a 7-10 point dilution series |

| Data Plotting | % Inhibition vs. log[Inhibitor] |

| Curve Fitting | Non-linear regression (sigmoidal dose-response) |

| Result | IC50 value (concentration for 50% inhibition) |

Determination of Inhibition Mechanism and Ki

To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be visualized using graphical methods such as the Lineweaver-Burk or Dixon plots.

Lineweaver-Burk Plot (Double Reciprocal Plot): This plot of 1/velocity versus 1/[Substrate] is useful for distinguishing between competitive, non-competitive, and uncompetitive inhibition.[12][13]

Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations can also be used to determine the inhibition constant (Ki).

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the kinetic data using appropriate equations derived from the Michaelis-Menten model for the specific type of inhibition.

Conclusion and Future Directions

This technical guide provides a robust and comprehensive framework for the systematic evaluation of the enzyme inhibitory properties of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. By following the proposed strategic screening cascade and detailed experimental protocols, researchers can generate high-quality data to elucidate the compound's mechanism of action and identify potential therapeutic applications. Positive results from these initial in vitro studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes, cell-based assays to confirm activity in a more physiological context, and eventually, in vivo studies to assess efficacy and safety. The insights gained from these studies will be invaluable in advancing our understanding of the pharmacological potential of this novel benzoxazinone derivative.

References

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

-

Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]

-

ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Bio-protocol. (2022). COX-1 and COX-2 Inhibition Assay. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

- Johnson, G., & Tipton, K. F. (2002). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Pharmacy and Pharmacology.

-

Chemistry LibreTexts. (2025). The Equations of Enzyme Kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

- Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science.

-

Eurogentec. (n.d.). MMP assays – activity measurement. Retrieved from [Link]

-

University of Pretoria. (n.d.). The 15-lipoxygenase inhibitory, antioxidant, antimycobacterial activity and cytotoxicity of fourteen ethnomedically used African. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Med School Tutors. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Auld, D. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

-

YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Towards Data Science. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). FRET peptide-based immunocapture assay for MMP-9. Retrieved from [Link]

-

Frontiers. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Retrieved from [Link]

-

ncona. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

-

Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

-

BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Retrieved from [Link]

-

Technology Networks. (n.d.). A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Retrieved from [Link]

-

ResearchGate. (n.d.). Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. Retrieved from [Link]

-

Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]

-

Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

-

University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Retrieved from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. MMP assays – activity measurement | Eurogentec [eurogentec.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. 2minutemedicine.com [2minutemedicine.com]

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted metabolic pathways of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Given the absence of specific metabolic data for this compound in current literature, this document outlines a proposed metabolic fate based on established biotransformation reactions of structurally related motifs. Furthermore, it details the requisite experimental workflows for the definitive elucidation and characterization of its metabolites.

Introduction and Rationale

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities.[1][2][3][4] Understanding the metabolic stability and biotransformation pathways of this molecule is critical for its development as a potential therapeutic agent or specialty chemical. Metabolic processes can significantly impact the compound's pharmacokinetics, pharmacodynamics, and toxicological profile. This guide serves as a foundational resource for initiating a comprehensive metabolic investigation.

Proposed Metabolic Pathways of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

The chemical structure of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one presents several key functionalities amenable to metabolic modification: an N-methyl group, a primary aromatic amine, and the benzoxazinone core. The proposed metabolic pathways are divided into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the parent compound. For 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, the primary anticipated Phase I transformations are N-demethylation and aromatic hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes.[5][6]

-

N-demethylation: The N-methyl group is a common site for oxidative metabolism, leading to the formation of a secondary amine metabolite. This reaction is often a rate-limiting step in the clearance of N-methylated compounds.[7][8][9]

-

Aromatic Hydroxylation: The benzene ring of the benzoxazinone core is susceptible to hydroxylation at various positions, primarily ortho and para to the existing amino and ether functionalities. This process is a classic detoxification pathway for aromatic compounds.[6][10]

-

N-oxidation: The primary aromatic amine can undergo oxidation to form hydroxylamine and nitroso derivatives. These metabolites can sometimes be reactive and warrant careful toxicological assessment.[5][10]

Caption: Proposed Phase I metabolic pathways.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

-

N-Acetylation: The primary aromatic amine is a substrate for N-acetyltransferases (NATs), leading to the formation of an acetamido derivative.[11]

-

Glucuronidation: The hydroxylated metabolites generated in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The primary amine can also undergo N-glucuronidation.[11]

-

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

Caption: Proposed Phase II metabolic pathways.

Experimental Workflow for Metabolic Pathway Elucidation

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended for a thorough investigation of the metabolic fate of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[12][13][14]

3.1.1. Experimental Systems

| In Vitro System | Primary Purpose | Key Enzymes Present |

| Liver Microsomes | To assess Phase I (CYP-mediated) metabolism. | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) |

| S9 Fraction | To evaluate both Phase I and cytosolic Phase II metabolism. | CYPs, FMOs, UGTs, SULTs, NATs, etc. |

| Hepatocytes | To investigate integrated Phase I and Phase II metabolism in intact cells. | Comprehensive suite of metabolic enzymes and cofactors.[15] |

3.1.2. Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (e.g., 1 µM final concentration), and phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (to support CYP activity).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

Metabolite Identification

The primary tool for metabolite identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[19][20][21]

Caption: Workflow for metabolite identification.

Reaction Phenotyping

To identify the specific enzymes responsible for the metabolism of the compound, reaction phenotyping studies are conducted.[13] This typically involves:

-

Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual recombinant CYP enzymes to determine which isoforms catalyze its metabolism.

-

Chemical Inhibition: Using selective chemical inhibitors of specific CYP enzymes in human liver microsomes to assess their contribution to the overall metabolism.

In Vivo Metabolism Studies

Following in vitro characterization, in vivo studies in animal models (e.g., rats, mice) are essential to understand the complete metabolic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the compound.

4.1. Protocol Outline: Rodent Pharmacokinetic and Metabolite Profiling Study

-

Dosing: Administer 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one to a cohort of rodents via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at predetermined time points.

-

Sample Processing: Process the biological matrices to extract the parent compound and its metabolites.

-

LC-MS/MS Analysis: Quantify the parent compound in plasma to determine pharmacokinetic parameters (e.g., half-life, clearance, bioavailability). Analyze all matrices to identify and quantify the major metabolites.

Data Synthesis and Interpretation

The collective data from in vitro and in vivo studies will allow for the construction of a comprehensive metabolic map for 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. This map is crucial for:

-

Identifying Major Clearance Pathways: Understanding which metabolic routes are most significant for the elimination of the compound.

-

Assessing Potential for Drug-Drug Interactions: If a major metabolic pathway is mediated by a single CYP enzyme, there may be a risk of interactions with co-administered drugs that inhibit or induce that enzyme.

-

Evaluating the Role of Metabolites: Determining if any metabolites are pharmacologically active or contribute to the toxicological profile of the parent compound.

Conclusion

The metabolic pathway analysis of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a critical step in its development. While its specific metabolic fate is yet to be experimentally determined, a scientifically sound, proposed pathway can be inferred from its chemical structure and the known metabolism of related compounds. The experimental workflows detailed in this guide provide a robust framework for the comprehensive elucidation of its biotransformation, ultimately enabling a thorough assessment of its potential as a safe and effective molecule for its intended application.

References

- Gorrod, J. W., & Jenner, P. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 933–955.

- Zenser, T. V., Lakshmi, V. M., & Hsu, F. F. (2002). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Drug Metabolism and Disposition, 30(5), 559-564.

- Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 24(8), 1159–1190.

- Marques, C., I. Videira, R., & Antunes, F. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101538.

- Obach, R. S. (2001). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Biomolecular Screening, 6(6), 375-380.

- Guengerich, F. P. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines. Chemical Research in Toxicology, 24(8), 1159-1190.

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

- Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697–1722.

-

ResearchGate. (n.d.). Representation of Heterocyclic Aromatic Amine Metabolism. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

-

SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

- Obach, R. S. (1997). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug Metabolism Reviews, 29(4), 877–893.

- Lakshmi, V. M., Hsu, F. F., & Zenser, T. V. (2002). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metabolism and Disposition, 30(10), 1143–1149.

- Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(8), 2197.

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

- Van de Kerkhof, E. G., de Graaf, I. A. M., & Groothuis, G. M. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675.

- Li, Y., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. International Journal of Nanomedicine, 13, 5675–5687.

- Al-Hadiya, Z. H. (2021).

- Schreiber, F., & Schwöbbermeyer, H. (2005). Interactive Visualization of Metabolic Pathways.

-

YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

- Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.

-

ResearchGate. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. Retrieved from [Link]

-

El-Malah, A. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][19]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3099.

-

Neo4j. (n.d.). Metabolic Pathways as Graphs. Retrieved from [Link]

- Bourqui, R., et al. (2007).

-

ResearchGate. (n.d.). Examples of some bioactive molecules derived from[10][19]-benzoxazine-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. Retrieved from [Link]

- Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 13(32), 22359-22368.

- El-Hashash, M. A., & El-Sawy, E. R. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioivt.com [bioivt.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. technologynetworks.com [technologynetworks.com]

- 17. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Methodological & Application

analytical methods for 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one detection

Application Note: Analytical Methods for 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Detection

Executive Summary

This guide details the analytical protocols for the detection and quantification of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 103361-43-9).[1] This compound is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, including mineralocorticoid receptor antagonists and potassium channel openers.[1]

The presence of the primary amino group at position C6 and the methylated amide nitrogen at N4 presents specific chromatographic challenges, notably peak tailing and pH-dependent solubility.[1] This protocol synthesizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for Quality Control (QC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis in biological or complex matrices.[1]

Target Analyte Profile

| Property | Details |

| Chemical Name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one |

| CAS Number | 103361-43-9 |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| pKa (Calculated) | ~4.5 (Aniline amine), ~-1.0 (Amide) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1] |

| Key Impurities | 6-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one (Precursor); 4-methyl-2H-1,4-benzoxazin-3(4H)-one (De-aminated byproduct).[1] |

Analytical Strategy & Workflow

The analytical approach is bifurcated based on the required sensitivity and matrix complexity.[1]

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: HPLC-UV (Purity & Potency)[1]

Application: Routine quality control, synthesis monitoring, and stability testing.[1] Rationale: The benzoxazinone core provides strong UV absorption at 254 nm.[1] Acidic mobile phase is mandatory to suppress silanol interactions with the C6-amino group.[1]

Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.[1]2) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 254 nm (Reference 360 nm) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold (Polar impurities) |

| 12.0 | 60 | Linear Gradient |

| 15.0 | 95 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Technical Insight: The initial isocratic hold at 5% B is critical.[1] The amino group makes the analyte relatively polar; starting the gradient too early may result in elution near the void volume, compromising resolution from unretained salts.[1]

Method B: LC-MS/MS (Trace Analysis)[1]

Application: Impurity profiling (genotoxic impurity screening) or pharmacokinetic studies (DMPK).[1] Rationale: Electrospray Ionization (ESI) in positive mode is highly sensitive due to the facile protonation of the aniline nitrogen ([M+H]⁺ = 179.2).[1]

Mass Spectrometry Parameters

-

Source: ESI Positive (ESI+)

-

Capillary Voltage: 3.5 kV[1]

-

Desolvation Gas: Nitrogen, 500 L/hr @ 400°C[1]

-

Cone Voltage: 25 V (Optimized for parent ion stability)

MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |

| 179.2 | 151.1 | 18 | [M+H - CO]⁺ (Loss of Carbonyl) |

| 179.2 | 136.1 | 25 | [M+H - CO - CH₃]⁺ (Secondary fragment) |

| 179.2 | 122.1 | 30 | Ring contraction/cleavage |

Protocol Note: Use Formic Acid (0.1%) instead of Phosphoric Acid for the aqueous mobile phase to prevent ion source suppression.

Figure 2: Proposed fragmentation pathway for MRM transition selection.[1]

Sample Preparation Protocols

Standard Preparation (Stock Solution)

-